Cas no 1226232-07-0 (1-(4-(Propylthio)phenyl)ethanol)

1-(4-(Propylthio)phenyl)ethanol is a chiral secondary alcohol derivative featuring a propylthio substituent on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical applications due to its potential as a building block for more complex molecules. The presence of the thioether group enhances its reactivity in nucleophilic and electrophilic transformations, while the hydroxyl group allows for further functionalization, such as esterification or oxidation. Its structural properties make it a valuable intermediate in the development of bioactive compounds, catalysts, or ligands. The compound's stability and well-defined reactivity profile contribute to its utility in fine chemical synthesis.
1-(4-(Propylthio)phenyl)ethanol structure
1226232-07-0 structure
Product name:1-(4-(Propylthio)phenyl)ethanol
CAS No:1226232-07-0
MF:C11H16OS
MW:196.309142112732
MDL:MFCD16300493
CID:5206613

1-(4-(Propylthio)phenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Propylthio)phenyl)ethanol
    • 1-[4-(n-Propylthio)phenyl]ethanol
    • SB84828
    • 1-(4-propylsulfanylphenyl)ethanol
    • MDL: MFCD16300493
    • Inchi: 1S/C11H16OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3
    • InChI Key: FWECRCPFXIMQHI-UHFFFAOYSA-N
    • SMILES: S(CCC)C1C=CC(=CC=1)C(C)O

Computed Properties

  • Exact Mass: 196.092
  • Monoisotopic Mass: 196.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.5

1-(4-(Propylthio)phenyl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD589588-1g
1-(4-(Propylthio)phenyl)ethanol
1226232-07-0 97%
1g
¥3031.0 2023-04-04
Fluorochem
397347-5g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0 97.0%
5g
£1,377.00 2023-04-22
Fluorochem
397347-1g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0 97.0%
1g
£587.00 2023-04-22
Fluorochem
397347-25g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0 97.0%
25g
£3,392.00 2023-04-22
abcr
AB427138-5 g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0
5g
€1373.40 2023-06-16
abcr
AB427138-1 g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0
1g
€610.80 2023-06-16
abcr
AB427138-1g
1-[4-(n-Propylthio)phenyl]ethanol; .
1226232-07-0
1g
€1621.70 2024-08-03
abcr
AB427138-5g
1-[4-(n-Propylthio)phenyl]ethanol
1226232-07-0
5g
€1373.40 2023-09-04
Ambeed
A547584-1g
1-(4-(Propylthio)phenyl)ethanol
1226232-07-0 97%
1g
$441.0 2024-04-25

Additional information on 1-(4-(Propylthio)phenyl)ethanol

Comprehensive Overview of 1-(4-(Propylthio)phenyl)ethanol (CAS No. 1226232-07-0): Properties, Applications, and Industry Insights

1-(4-(Propylthio)phenyl)ethanol (CAS 1226232-07-0) is a specialized organic compound gaining attention in pharmaceutical intermediates and material science due to its unique molecular structure. The compound features a phenyl ring substituted with a propylthio group and an ethanol moiety, making it a versatile building block for synthetic applications. Researchers frequently search for "1-(4-(Propylthio)phenyl)ethanol synthesis" or "CAS 1226232-07-0 applications," reflecting growing interest in its potential.

In recent years, the demand for sulfur-containing aromatic compounds like 1-(4-(Propylthio)phenyl)ethanol has surged, particularly in the development of high-performance polymers and liquid crystal materials. Its thioether linkage provides enhanced thermal stability, a property highly valued in electronics and coatings industries. SEO analytics reveal trending queries such as "thioether derivatives in material science" and "phenyl ethanol derivatives uses," aligning with industrial needs for heat-resistant additives.

The compound's chiral center at the ethanol group opens doors for asymmetric catalysis applications, a hot topic in green chemistry. Laboratories exploring "chiral alcohol synthesis" or "sustainable catalytic processes" often investigate 1226232-07-0 as a potential intermediate. Recent studies highlight its role in producing optically active pharmaceuticals, with particular relevance to kinase inhibitor development – a key focus area in oncology research.

From a technical perspective, 1-(4-(Propylthio)phenyl)ethanol demonstrates excellent solubility in common organic solvents (DMSO, ethanol, dichloromethane), a feature frequently queried as "solubility of CAS 1226232-07-0." This property facilitates its use in multistep organic synthesis, where researchers require compounds with balanced polarity. The propylthio side chain contributes to controlled lipophilicity, making it valuable in structure-activity relationship (SAR) studies for drug design.

Environmental considerations have prompted investigations into biodegradable sulfur compounds, with 1226232-07-0 being studied for its environmental fate. Analytical methods like HPLC purification and GC-MS characterization of this compound are common search terms, reflecting quality control needs. The compound's UV absorption properties around 270-290 nm also make it relevant for photostability studies, particularly in advanced material formulations.

Industrial scale-up of 1-(4-(Propylthio)phenyl)ethanol production remains an active research area, with patent literature showing innovative continuous flow chemistry approaches. Manufacturers frequently search for "cost-effective synthesis of phenylthioethanol derivatives" and "CAS 1226232-07-0 suppliers," indicating commercial interest. The compound's melting point (typically 45-48°C) and storage stability under inert atmosphere are critical parameters for logistics optimization.

Emerging applications in agrochemical intermediates have expanded the relevance of 1-(4-(Propylthio)phenyl)ethanol, particularly in developing low-persistence crop protection agents. Its metabolic pathway in biological systems is another trending research topic, with queries like "propylthiophenyl ethanol biodegradation" appearing in scientific databases. The compound's balanced hydrophilic-lipophilic character makes it valuable for formulation science across multiple industries.

Quality specifications for CAS 1226232-07-0 typically require ≥98% purity (HPLC), with strict control of isomeric impurities – a frequent concern reflected in searches for "analytical methods for thioether alcohols." Advanced chiral separation techniques may be necessary for enantiomerically pure applications, particularly in pharmaceutical grade materials. The compound's NMR fingerprint (characteristic peaks at δ 1.0-1.2 ppm for propyl group) serves as an important identification marker.

Future research directions for 1-(4-(Propylthio)phenyl)ethanol may explore its potential in energy storage materials, given the growing interest in organosulfur redox systems for batteries. The compound's radical scavenging potential also warrants investigation, as evidenced by rising searches for "antioxidant sulfur compounds." With proper handling precautions (standard organic compound protocols), this versatile intermediate continues to offer numerous possibilities for innovation across chemical disciplines.

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(CAS:1226232-07-0)1-(4-(Propylthio)phenyl)ethanol
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